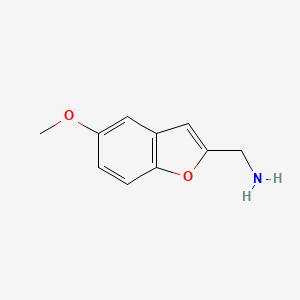

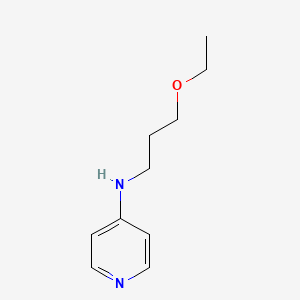

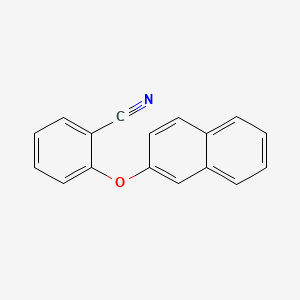

![molecular formula C8H9NO2 B1415088 3,4-ジヒドロ-2H-ベンゾ[b][1,4]オキサジン-8-オール CAS No. 704879-73-2](/img/structure/B1415088.png)

3,4-ジヒドロ-2H-ベンゾ[b][1,4]オキサジン-8-オール

概要

説明

3,4-dihydro-2H-benzo[b][1,4]oxazin-8-ol is a chemical compound with the molecular formula C8H9NO2 . It has a molecular weight of 151.16 . The compound is solid in physical form .

Synthesis Analysis

The synthesis of 3,4-dihydro-2H-benzo[b][1,4]oxazin-8-ol derivatives has been reported in several studies. For instance, a mechanochemical parallel synthesis of 3,4-dihydro-2H-benzo[e][1,3]oxazine derivatives via a one-pot three-component reaction has been described . Another study reported a robust and metal catalyst-free method for the synthesis of racemic (3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol derivatives .Molecular Structure Analysis

The InChI code for 3,4-dihydro-2H-benzo[b][1,4]oxazin-8-ol is 1S/C8H9NO2/c10-6-1-2-8-7 (5-6)9-3-4-11-8/h1-2,5,9-10H,3-4H2 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis

While specific chemical reactions involving 3,4-dihydro-2H-benzo[b][1,4]oxazin-8-ol are not mentioned in the search results, the compound is involved in the synthesis of various derivatives, indicating its potential as a reactant in organic synthesis .Physical and Chemical Properties Analysis

3,4-dihydro-2H-benzo[b][1,4]oxazin-8-ol is a solid compound . It is stored in a dark place, under an inert atmosphere, at room temperature .科学的研究の応用

抗がん剤

一連の新規な3-(1H-ベンゾ[d]イミダゾール-2-イル)-3,4-ジヒドロ-2H-ベンゾ[e][1,3]オキサジン類縁体が合成され、2つの乳がん細胞株MCF 7とMDA-MB-231に対するin vitro抗がん活性がスクリーニングされました。 . これらの化合物は、ドキソルビシンと比較して、良好な活性から中等度の活性を示しました。 .

ハイスループットメカノケミストリー

この化合物は、ワンポット三成分反応による3,4-ジヒドロ-2H-ベンゾ[e][1,3]オキサジン誘導体の前例のないメカノケミカル「平行合成」に使用されてきました。 . この新しいミリングシステムにより、最大12サンプルを同時に処理できます。 .

CO2ベースの逐次プロセス

医薬品的に関連するベンゾキサジン-2-オン誘導体に向けた新しいCO2ベースの逐次プロセスが開発されました。 . このプロセスはAg触媒によって強化されており、これらの標的分子に対して著しい構造範囲を示しています。 .

金属触媒フリー合成

ラセミ体(3,4-ジヒドロ-2H-ベンゾ[b][1,4]オキサジン-2-イル)メタノール誘導体の一般的で環境に優しい合成のための堅牢な金属触媒フリー法が開発されました。 . このシンプルでマイルドで実用的な方法は、2-アミノフェノールと(±)-エピクロロヒドリンを室温の水中でのNaOH存在下で反応させることを含みます。 .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

将来の方向性

The future directions for the research and application of 3,4-dihydro-2H-benzo[b][1,4]oxazin-8-ol could involve further exploration of its derivatives for potential therapeutic uses, given the reported anticancer activity of some of these compounds . Additionally, the development of more efficient and environmentally friendly synthesis methods could be another area of focus .

作用機序

Mode of Action

It has been suggested that the compound may interact with its targets through a series of chemical reactions . The compound’s high regioselectivity and good substrate scope allow it to produce both N-substituted and N-unsubstituted products .

Biochemical Pathways

It is known that the compound can be synthesized through a two-step synthetic protocol , suggesting that it may interact with multiple biochemical pathways.

Result of Action

It has been suggested that the compound may have potential anticancer properties .

生化学分析

Biochemical Properties

3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to changes in metabolic pathways and the production of reactive oxygen species .

Cellular Effects

The effects of 3,4-dihydro-2H-benzo[b][1,4]oxazin-8-ol on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, 3,4-dihydro-2H-benzo[b][1,4]oxazin-8-ol can alter the expression of genes involved in oxidative stress response and apoptosis .

Molecular Mechanism

At the molecular level, 3,4-dihydro-2H-benzo[b][1,4]oxazin-8-ol exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition results in increased levels of acetylcholine, which can affect neurotransmission and cognitive function. Additionally, 3,4-dihydro-2H-benzo[b][1,4]oxazin-8-ol can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of 3,4-dihydro-2H-benzo[b][1,4]oxazin-8-ol in laboratory settings are important factors to consider. Over time, this compound can undergo hydrolysis and oxidation, leading to the formation of degradation products. These changes can affect its long-term effects on cellular function. In vitro studies have shown that prolonged exposure to 3,4-dihydro-2H-benzo[b][1,4]oxazin-8-ol can lead to alterations in cell viability and function, highlighting the importance of understanding its temporal effects .

Dosage Effects in Animal Models

The effects of 3,4-dihydro-2H-benzo[b][1,4]oxazin-8-ol vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as neuroprotection and anti-inflammatory properties. At high doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at certain dosage levels .

Metabolic Pathways

3,4-dihydro-2H-benzo[b][1,4]oxazin-8-ol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which play crucial roles in its biotransformation. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions .

Transport and Distribution

The transport and distribution of 3,4-dihydro-2H-benzo[b][1,4]oxazin-8-ol within cells and tissues are mediated by various transporters and binding proteins. For example, it can be transported across cell membranes by organic anion transporters and can bind to plasma proteins such as albumin. These interactions influence its localization and accumulation in specific tissues, which can affect its overall pharmacological profile .

Subcellular Localization

The subcellular localization of 3,4-dihydro-2H-benzo[b][1,4]oxazin-8-ol is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular localization helps in elucidating its mechanism of action and potential therapeutic applications .

特性

IUPAC Name |

3,4-dihydro-2H-1,4-benzoxazin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c10-7-3-1-2-6-8(7)11-5-4-9-6/h1-3,9-10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCRWZANKPSYLKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(N1)C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652409 | |

| Record name | 3,4-Dihydro-2H-1,4-benzoxazin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

704879-73-2 | |

| Record name | 3,4-Dihydro-2H-1,4-benzoxazin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

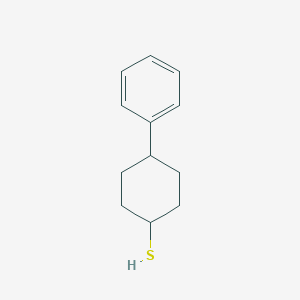

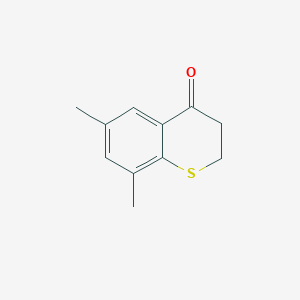

![4-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B1415005.png)

![4-Chloro-1-[4-(chloromethyl)phenoxy]-2-methylbenzene](/img/structure/B1415021.png)